3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Overview
Description
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C17H28N4O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, ALK, by inhibiting its activity . The compound has been shown to inhibit EML4-ALK with an IC50 value of 17nM .
Biochemical Pathways
The inhibition of ALK by this compound affects the ALK signaling pathway. This pathway is involved in cell growth and survival. By inhibiting ALK, the compound can potentially halt the growth of ALK-positive NSCLC cells .
Result of Action
The result of the action of this compound is the inhibition of ALK, leading to the potential suppression of the growth of ALK-positive NSCLC cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of the compound.
Properties
IUPAC Name |
3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDGTZPYTWLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254058-34-8 | |
Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FV3HV35Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten for generating antibodies against brigatinib and gilteritinib?
A: The research article states that this compound shares a common substructure with both brigatinib and gilteritinib []. This structural similarity makes it an ideal hapten. When conjugated to a carrier protein, the immune system recognizes this shared substructure and generates antibodies capable of binding to both the hapten and the target drugs, brigatinib and gilteritinib. This principle forms the basis of the indirect competitive ELISA developed in the study.
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